4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide
Description
4-Bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide (CAS: 1183454-77-4) is a brominated pyrrole derivative with a substituted benzyl group and methylamine functionality. Its molecular formula is C₁₃H₁₃BrN₂O₂, and it features a pyrrole ring substituted with a bromine atom at the 4-position and an N-methyl-N-(2-hydroxybenzyl)carboxamide group. This compound is of interest in medicinal chemistry for its structural similarity to bioactive pyrrole derivatives, such as kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-16(8-9-4-2-3-5-12(9)17)13(18)11-6-10(14)7-15-11/h2-7,15,17H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKKZQBEXGIHLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1O)C(=O)C2=CC(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Steps
| Step Number | Reaction Type | Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|---|
| 1 | Formation of Hydroxyphenylmethyl Group | Reaction between 2-hydroxybenzaldehyde and a methylating agent to form the hydroxyphenylmethyl substituent | Hydroxybenzaldehyde + methylating agent (e.g., formaldehyde derivatives) | Usually performed under mild acidic or basic conditions to facilitate condensation |
| 2 | Pyrrole Ring Functionalization | Bromination at the 4-position of the pyrrole ring | Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine | Selective bromination controlled by stoichiometry and temperature |
| 3 | Amidation | Coupling of the intermediate pyrrole derivative with an amine to form the carboxamide group | Carbodiimide coupling agents (e.g., EDC hydrochloride), DMAP catalyst, acetonitrile solvent | Room temperature amidation to avoid side reactions |
Detailed Synthetic Route
The synthetic route can be summarized as follows:
Synthesis of N-(2-hydroxyphenylmethyl)-N-methylpyrrole intermediate:
The hydroxyphenylmethyl group is introduced by reacting 2-hydroxybenzaldehyde with N-methylpyrrole under reductive amination conditions or via nucleophilic substitution with a suitable methylating agent.Selective bromination of the pyrrole ring:
The intermediate is subjected to bromination using N-bromosuccinimide (NBS) under controlled temperature (0–5 °C) to install the bromine atom at the 4-position without over-bromination.Formation of the carboxamide group:
The 2-position of the pyrrole ring is functionalized with a carboxylic acid or acid chloride precursor. Amidation is then carried out using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) hydrochloride and 4-dimethylaminopyridine (DMAP) as a catalyst in acetonitrile at room temperature to yield the final carboxamide compound.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Solvent | Acetonitrile, dichloromethane | Acetonitrile preferred for amidation step due to solubility and reaction efficiency |
| Temperature | 0–5 °C for bromination; room temperature for amidation | Low temperature prevents polybromination; room temperature amidation avoids decomposition |
| Reaction Time | 1–3 hours for bromination; 12–24 hours for amidation | Sufficient time for complete conversion without side reactions |
| Catalysts/Additives | DMAP for amidation | Enhances coupling efficiency |
| Purification | Chromatography, recrystallization | Ensures high purity of the final compound |
Research Findings and Data
Yield and Purity
- The overall yield of the multi-step synthesis ranges between 70% and 90%, depending on reaction scale and purification methods.
- High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm the purity exceeding 95% in optimized protocols.
Spectroscopic Characterization
| Technique | Observed Features |
|---|---|
| ^1H NMR | N-H proton of pyrrole ring as singlet between 7.45–11.30 ppm; aromatic protons between 6.5–8.6 ppm |
| IR Spectroscopy | Amide C=O stretch at 1625–1686 cm⁻¹; N-H stretching near 3400 cm⁻¹; C-Br stretch identifiable in fingerprint region |
| Mass Spectrometry | Molecular ion peak consistent with molecular weight 335.16 g/mol (C13H13BrN2O2) |
Comparative Analysis with Analogues
- Bromination at the 4-position imparts distinct reactivity compared to chloro- or fluoro-substituted analogues, influencing biological activity and chemical behavior.
- The hydroxyphenylmethyl substituent enhances solubility and provides a site for further functionalization or conjugation.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Key Observations |
|---|---|---|---|---|
| Hydroxyphenylmethylation | Reductive amination or nucleophilic substitution | 2-Hydroxybenzaldehyde, methylating agent | 80–90 | Formation of N-substituted intermediate |
| Bromination | Electrophilic aromatic substitution | NBS, 0–5 °C | 85–90 | Selective 4-position bromination |
| Amidation | Carbodiimide-mediated coupling | EDC·HCl, DMAP, acetonitrile, rt | 75–85 | Formation of carboxamide with high purity |
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of synthetic chemistry, 4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it useful in developing novel compounds with tailored properties.
Key Synthesis Routes:
- Formation of Hydroxyphenylmethyl Group: Reaction between hydroxybenzaldehyde and a methylating agent.
- Amidation Reaction: Formation of the carboxamide group by reacting the intermediate with an appropriate amine.
Biology
This compound has shown promise in biological research, particularly for its antimicrobial and anticancer properties. Its structure suggests potential interactions with various biological targets, leading to significant pharmacological effects.
Biological Activity:
- Antimicrobial Properties: Exhibits activity against a range of bacterial strains.
- Anticancer Activity: Demonstrated cytotoxic effects on cancer cell lines, particularly breast and lung cancer models.
Case Study:
A screening of a drug library identified this compound as a potential anticancer agent, showcasing significant cytotoxicity against specific cancer cell lines .
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development aimed at treating various diseases.
Therapeutic Potential:
- Investigated for use in treating infections due to its antimicrobial properties.
- Explored as a lead compound for developing anticancer therapies.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenylmethyl group can interact with enzymes and receptors, modulating their activity. The bromine atom and carboxamide group can also influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Electronic and Steric Effects
- Bromine Substituent : The electron-withdrawing bromine atom at the 4-position stabilizes the pyrrole ring via resonance and inductive effects, a feature shared across all brominated analogs .
- Hydroxyl vs. Methyl/Amino Groups: The 2-hydroxyphenyl group in the target compound introduces hydrogen-bonding capability, unlike the 4-methylbenzyl (non-polar) or dimethylaminoethyl (basic) groups in analogs. This increases solubility in polar solvents compared to lipophilic derivatives like N-benzyl-N-propyl .
- Methyl vs.
Crystallographic and Hydrogen-Bonding Patterns
- The hydroxyl group in the target compound likely participates in intermolecular N–H⋯O and O–H⋯O hydrogen bonds , similar to the N–H⋯O interactions observed in 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide .
- By contrast, the dimethylaminoethyl analog (1153795-50-6) may form weaker hydrogen bonds due to the absence of hydroxyl groups, relying instead on N–H⋯N interactions .
Biological Activity
4-Bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This compound's structure suggests it may interact with various biological targets, leading to significant pharmacological effects.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its unique functional groups, which include a bromine atom and a hydroxyl group on a phenyl ring. These modifications are known to influence the compound’s biological activity.
Antibacterial Activity
Recent studies have indicated that pyrrole derivatives exhibit promising antibacterial properties. For instance, compounds similar to this compound have shown effective inhibition against various Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 3.12 - 12.5 | |
| Escherichia coli | 3.12 - 12.5 | |
| Bacillus subtilis | 4.69 - 22.9 | |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, making them potential candidates for antibiotic development.
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity against several strains, including Candida albicans and Fusarium oxysporum.
These findings suggest that the compound could be utilized in treating fungal infections, particularly those resistant to conventional therapies.
The biological activity of pyrrole derivatives is often attributed to their ability to disrupt cellular processes in microorganisms. The presence of electron-withdrawing groups like bromine can enhance the lipophilicity of the molecule, facilitating better membrane penetration and interaction with cellular targets.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyrrole derivatives, including our compound of interest, against a panel of pathogens. Results indicated that the introduction of a hydroxyl group significantly enhanced antibacterial activity compared to its bromo-only counterparts .
- Structure-Activity Relationship (SAR) : Research has shown that modifications on the pyrrole ring affect biological activity significantly. For example, the addition of hydroxyl or methoxy groups has been linked to increased potency against specific bacterial strains .
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing 4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide?
- Methodology : The synthesis typically involves coupling a brominated pyrrole carboxylate derivative (e.g., ethyl 4-bromo-1H-pyrrole-2-carboxylate) with a substituted benzylamine via reflux in dimethylformamide (DMF) at 150°C for extended periods (5 days). Purification is achieved using column chromatography with eluents like CHCl₃:CH₃OH (99:1). Key challenges include low yields (~18%) due to side reactions and the need for rigorous solvent removal .
- Optimization : Adjusting reaction time, solvent polarity, or using coupling agents like EDC∙HCl/HOBt may improve efficiency. For example, Suzuki coupling with phenylboronic acid in 1,4-dioxane using Pd(dppf)Cl₂ as a catalyst can introduce aryl groups, though yields remain variable .
Q. How can researchers effectively purify this compound, and what solvents are optimal?
- Purification Strategy : Column chromatography with gradient elution (e.g., CHCl₃:CH₃OH:ethyl acetate, 98:1:1) is critical for removing DMF residues and unreacted precursors. Post-chromatography washing with diethyl ether enhances purity .
- Solvent Selection : Polar aprotic solvents like DMF facilitate reaction homogeneity, while chloroform-methanol mixtures balance polarity for effective separation. Avoid high methanol content to prevent compound decomposition .
Q. What spectroscopic techniques are most reliable for structural confirmation?
- 1H/13C-NMR : Key peaks include aromatic protons (δ 7.2–8.9 ppm) and amide NH signals (δ ~8.4 ppm). The methyl group attached to nitrogen appears as a singlet (δ 3.48 ppm) .
- IR Spectroscopy : Confirm amide C=O stretches (~1,643 cm⁻¹) and hydroxyl groups (broad ~3,117 cm⁻¹) .
- Melting Point : Consistent melting ranges (e.g., 80–87°C) help verify crystallinity and purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve coupling efficiency and yield?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂) for Suzuki-Miyaura coupling. Ligands like XPhos may enhance cross-coupling rates .
- Solvent Effects : Compare DMF with alternatives like DMAc or THF to reduce side reactions. Microwave-assisted synthesis could shorten reaction times .
- Yield Analysis : Use LC-MS to monitor intermediate formation and identify bottlenecks (e.g., hydrolysis of esters during coupling) .
Q. How do polymorphic forms of this compound influence its bioactivity and stability?
- Crystal Engineering : The compound may exhibit multiple monoclinic polymorphs, as seen in analogous pyrrole carboxamides. Hydrogen-bonding patterns (N–H⋯O) in the crystal lattice affect solubility and thermal stability .
- Stability Testing : Conduct differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to correlate polymorphic forms with degradation profiles .
Q. What computational methods can predict and optimize reaction pathways for derivatives?
- Reaction Design : ICReDD’s approach integrates quantum chemical calculations (e.g., DFT) with information science to predict viable reaction pathways. For example, transition-state modeling can identify energetically favorable routes for bromine substitution .
- Machine Learning : Train models on existing pyrrole-carboxamide synthetic data to recommend optimal conditions (e.g., temperature, catalyst) for novel analogs .
Q. How should researchers design experiments to evaluate antimicrobial activity?
- Assay Design : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls .
- Structure-Activity Relationship (SAR) : Modify the hydroxyphenyl or pyrrole moieties to assess how substituents (e.g., electron-withdrawing groups) impact efficacy .
Q. How to resolve contradictions in spectroscopic or crystallographic data across studies?
- Data Cross-Validation : Compare NMR shifts with density functional theory (DFT)-calculated chemical shifts to confirm assignments. For crystallography, validate hydrogen-bonding networks using Hirshfeld surface analysis .
- Reproducibility : Ensure consistent sample preparation (e.g., drying conditions) to mitigate hydrate vs. anhydrate form discrepancies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
